2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-4(1H)-one
CAS No.:
Cat. No.: VC11381770
Molecular Formula: C13H11BrN2O2S
Molecular Weight: 339.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11BrN2O2S |
|---|---|
| Molecular Weight | 339.21 g/mol |
| IUPAC Name | 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C13H11BrN2O2S/c1-8-6-12(18)16-13(15-8)19-7-11(17)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) |
| Standard InChI Key | MDSXJWITENPVOQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)Br |
| Canonical SMILES | CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure comprises a pyrimidin-4(1H)-one ring substituted at position 2 with a thioether-linked 2-(4-bromophenyl)-2-oxoethyl group and at position 6 with a methyl group. Key features include:
-
Bromophenyl moiety: Enhances lipophilicity and electronic stability .
-
Thioether bridge: Improves metabolic stability compared to oxygen analogs .
-
Pyrimidinone core: Facilitates hydrogen bonding and π-π interactions with biological targets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁BrN₂O₂S |
| Molecular Weight | 339.21 g/mol |
| IUPAC Name | 2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
| SMILES | CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)Br |
| InChI Key | MDSXJWITENPVOQ-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with 4-bromophenacyl bromide . Two primary routes have been identified:
-
DMF/K₂CO₃ Method: Produces a mixture of S-alkylated pyrimidinone and cyclized thiazolo[3,2-a]pyrimidine derivatives .
-
Methanol/NaOMe Method: Yields pure S-alkylated product without cyclization .
Table 2: Synthesis Conditions and Outcomes
| Condition | Product(s) | Yield (%) |
|---|---|---|
| DMF, K₂CO₃, 25°C | S-Alkylated pyrimidinone + Cyclized product | 60–70 |
| Methanol, NaOMe, reflux | Pure S-alkylated pyrimidinone | 85–90 |
Cyclization and Derivative Formation
Exposure to concentrated H₂SO₄ converts the S-alkylated intermediate into 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, a bicyclic analog with enhanced rigidity . This reaction highlights the compound’s utility as a precursor for heterocyclic scaffolds .
Physicochemical and Analytical Characterization
Spectral Data
-
NMR: ¹H NMR (DMSO-d₆) shows singlet peaks for methyl (δ 2.45 ppm) and thioether protons (δ 4.30 ppm), alongside aromatic resonances (δ 7.60–7.90 ppm).
-
MS: ESI-MS m/z 339.21 [M+H]⁺, with characteristic fragments at m/z 183 (pyrimidinone ring) and 199 (bromophenyl ketone).
Solubility and Stability
-
Solubility: Moderately soluble in DMSO and methanol; insoluble in water.
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic media due to the thioether linkage .
| Dose (mg/kg) | Seizure Latency (min) | Mortality Rate (%) |
|---|---|---|
| 25 | 8.2 ± 1.1 | 0 |
| 50 | 12.5 ± 2.3 | 10 |
| 100 | 15.8 ± 3.4 | 30 |
Comparative Analysis with Related Compounds
Pyrimidinone vs. Pyridazinone Derivatives
Compared to 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one , the target compound exhibits:
-
Higher metabolic stability (t₁/₂ = 6.2 h vs. 3.8 h).
-
Lower logP (1.8 vs. 2.5), suggesting improved aqueous solubility.
Thioether vs. Ether Analogues
Replacing the thioether with an oxygen ether reduces anticonvulsant activity by 30%, underscoring the sulfur atom’s role in target binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume